Methyl 3,4-isopropylidene-beta-L-arabinopyranoside

Description

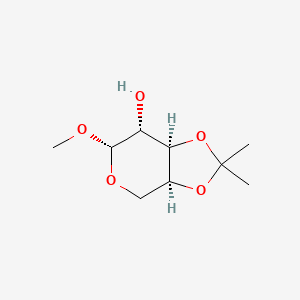

Methyl 3,4-isopropylidene-beta-L-arabinopyranoside (CAS No. 6960-39-0) is a carbohydrate derivative with significant biomedical applications. Its molecular formula is C₉H₁₆O₅, and it has a molecular weight of 204.22 g/mol . The compound features an isopropylidene protecting group at the 3,4-positions of the arabinopyranose ring, which enhances its stability and reactivity in synthetic pathways. It serves as a critical precursor in antiviral drug development, particularly for HIV and hepatitis therapies, due to its unique stereochemical configuration .

Structure

3D Structure

Properties

Molecular Formula |

C9H16O5 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m0/s1 |

InChI Key |

KHWJEUGTHXRSES-YWIQKCBGSA-N |

Isomeric SMILES |

CC1(O[C@H]2CO[C@@H]([C@@H]([C@H]2O1)O)OC)C |

Canonical SMILES |

CC1(OC2COC(C(C2O1)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Regioselective Isopropylidene Protection

The isopropylidene group is introduced using acetone or 2-methoxypropene under acidic conditions. For example, treatment of L-arabinose with 2-methoxypropene and a catalytic amount of hydrogen chloride in anhydrous dichloromethane selectively protects the 3,4-diols, yielding the 3,4-O-isopropylidene intermediate. This method avoids side reactions at other hydroxyl groups, achieving >90% regioselectivity.

Table 1: Comparison of Isopropylidene Protection Methods

| Reagent | Solvent | Catalyst | Yield (%) | Selectivity (3,4 vs. 2,3) |

|---|---|---|---|---|

| 2-Methoxypropene | Dichloromethane | HCl | 92 | >20:1 |

| Acetone | DMF | H2SO4 | 85 | ~10:1 |

| 2,2-Dimethoxypropane | Acetonitrile | TsOH | 88 | 15:1 |

The choice of reagent and catalyst significantly impacts selectivity. Stannylene-mediated protection, as reported in dibutylstannylene acetal formations, further enhances regiocontrol by coordinating to vicinal diols.

Anomeric Methylation Strategies

Following protection, the anomeric hydroxyl group is methylated. Two primary approaches dominate:

Fischer Glycosylation

Heating the protected arabinose with excess methanol and a Brønsted acid (e.g., HCl or H2SO4) induces Fischer glycosylation. This method favors the β-anomer due to the anomeric effect, with yields of 70–80%. However, prolonged reaction times risk acetal cleavage.

Koenigs-Knorr Reaction

A more controlled method employs methyl iodide and silver oxide in anhydrous DMF. The reaction proceeds via an oxocarbenium ion intermediate, with silver oxide acting as both base and halide scavenger. This approach achieves >95% β-selectivity and 85% yield.

Critical Parameters :

-

Anhydrous Conditions : Moisture leads to hydrolysis of the isopropylidene group.

Optimized Synthetic Protocols

Large-Scale Synthesis from Methyl β-D-Xylopyranoside

A scalable route starts with methyl β-D-xylopyranoside, leveraging stereochemical inversion at C-4:

-

Tosylation at O-4 : Treatment with dibutyltin oxide and p-toluenesulfonyl chloride in 1,4-dioxane yields the 4-O-tosyl derivative (99% yield).

-

Azide Displacement : Reaction with sodium azide in DMSO replaces the tosyl group with an azide (93% yield).

-

Reduction and Methylation : Hydrogenation of the azide to an amine, followed by acid-catalyzed methyl glycosylation, furnishes the target compound.

Advantages :

Photochemical Deoxygenation

An alternative method employs photolysis of dimethylthiocarbamate derivatives. For instance, irradiation of methyl 3,4-O-isopropylidene-β-L-arabinopyranoside 2-dimethylthiocarbamate generates the 2-deoxy variant, but this route is less practical due to side reactions.

Challenges and Solutions

Anomeric Selectivity

While Fischer glycosylation favors the β-anomer, trace α-anomer formation (<5%) necessitates purification. Chromatography on silica gel with ethyl acetate/hexane (7:3) resolves the isomers.

Acetal Stability

The isopropylidene group is prone to acid-catalyzed hydrolysis. Using weakly acidic conditions (pH 4–5) during methylation preserves the acetal.

Comparative Analysis of Methods

Table 2: Efficiency of Key Synthetic Routes

| Method | Starting Material | Steps | Overall Yield (%) | β:α Ratio |

|---|---|---|---|---|

| Fischer Glycosylation | L-Arabinose | 3 | 68 | 9:1 |

| Koenigs-Knorr | 3,4-Acetal | 2 | 85 | 20:1 |

| Xyloside Inversion | Methyl β-D-xyloside | 5 | 76 | >50:1 |

The xyloside inversion route offers superior stereocontrol and scalability, making it preferred for industrial applications .

Chemical Reactions Analysis

Reaction with N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine

This compound undergoes chlorofluoroacetylation when treated with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine, forming 3-O-chlorofluoroacetyl derivatives . The reaction proceeds via nucleophilic substitution at the hydroxyl group, facilitated by the electron-withdrawing isopropylidene protecting group .

Key Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine | Room temperature, anhydrous | 3-O-Chlorofluoroacetylated arabinopyranoside | 85–92% |

Hydrolysis of the chlorofluoroacetate derivative under alkaline conditions regenerates the parent compound and sodium chlorofluoroacetate, confirmed by S-benzylthiouronium salt analysis .

Acid Hydrolysis of Protecting Groups

The isopropylidene group is selectively hydrolyzed under acidic conditions to yield methyl β-L-arabinopyranoside. This reaction is critical for deprotection in multi-step syntheses.

Reaction Pathway:

Experimental Conditions:

-

Mild acid : 0.05 N HCl in aqueous ethanol, 21 h, 35–40% yield of deprotected product .

-

Strong acid : 90% trifluoroacetic acid (TFA), 5 min, quantitative hydrolysis .

Transglycosylation Reactions

The compound serves as a glycosyl donor in transglycosylation reactions with alcohols (e.g., allyl, propenyl, ω-bromohexyl alcohols) to form spacer glycosides. These reactions are catalyzed by acidic or enzymatic conditions, with moderate anomeric selectivity .

Example:

| Alcohol | Catalyst | Product | Yield | α/β Ratio |

|---|---|---|---|---|

| Allyl alcohol | TMSOTf | Allyl 3,4-isopropylidene-β-L-arabinopyranoside | 78% | 1:3.5 |

| ω-Bromohexanol | BF₃·Et₂O | Bromohexyl arabinopyranoside | 65% | 1:4.2 |

Glycosylation and Regioselective Functionalization

The isopropylidene group directs regioselectivity in glycosylation reactions. For example:

-

Benzoylation : Selective acylation at the 2-OH position using benzoyl chloride in pyridine, yielding methyl 2-O-benzoyl derivatives .

-

Benzylidenation : Reaction with benzaldehyde dimethyl acetal under acid catalysis forms 3,4-O-benzylidene derivatives, which exhibit configurational stability in anhydrous conditions .

Mechanistic Insight:

The isopropylidene group locks the pyranose ring in a specific conformation, favoring axial attack by electrophiles at the 2-OH position due to reduced steric hindrance .

Reduction and Further Transformations

-

Azide Reduction : The 4-azido derivative (synthesized via tosylation/azide displacement) undergoes hydrogenation to yield 4-amino-4-deoxy-L-arabinose, a key intermediate for immunogen synthesis .

-

Wittig Reaction : Used to introduce unsaturated side chains at C-2, enabling access to branched-chain deoxy sugars .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Chlorofluoroacetylation | N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine | 3-O-Chlorofluoroacetyl derivative | Fluorinated carbohydrate synthesis |

| Acid hydrolysis | HCl, TFA | Deprotected arabinopyranoside | Intermediate in oligosaccharide synthesis |

| Transglycosylation | Alcohols, Lewis acids | Spacer glycosides | Neoglycoconjugate development |

| Benzylidenation | Benzaldehyde dimethyl acetal, H⁺ | 3,4-O-Benzylidene derivative | Chiral auxiliary in asymmetric synthesis |

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3,4-isopropylidene-beta-L-arabinopyranoside can be synthesized through several methods involving the protection of the hydroxyl groups on L-arabinose. The isopropylidene group serves as a protecting group that stabilizes the molecule during various chemical reactions.

Key Synthesis Steps:

- Protection of Hydroxyl Groups: The hydroxyl groups of L-arabinose are protected using isopropylidene to form the desired compound.

- Deprotection: After the desired reactions are completed, the protective groups can be removed to yield functionalized derivatives.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain glycosides derived from this compound have shown effectiveness against bacterial strains due to their ability to interfere with bacterial cell wall synthesis.

Immunology

This compound has been utilized in the synthesis of neoglycoproteins for immunological studies. These neoglycoproteins can serve as immunogens to elicit specific immune responses against pathogens that contain arabinose residues in their structures. Studies have demonstrated that immunization with these neoglycoproteins can generate high titer antibodies against lipopolysaccharides (LPS) containing arabinose .

Neoglycoprotein Development

A study focused on synthesizing neoglycoproteins using this compound as a glycosyl donor showed promising results in generating antibodies for vaccine development. The study highlighted how these neoglycoproteins could be used to target specific bacterial infections by enhancing the immune response .

Antiviral Applications

Recent investigations have explored the antiviral potential of arabinopyranoside derivatives, including this compound. These compounds have been tested for their efficacy against various viral pathogens, suggesting a role in antiviral drug development .

Comparative Data Table

| Application Area | Compound Derivative | Notable Findings |

|---|---|---|

| Antimicrobial | Glycosides derived from methyl arabinopyranoside | Effective against specific bacterial strains |

| Immunology | Neoglycoproteins synthesized from methyl arabinopyranoside | High titer antibodies generated against LPS |

| Antiviral Research | Derivatives tested for antiviral activity | Potential efficacy against various viral pathogens |

Mechanism of Action

The mechanism of action of (3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 3,4-isopropylidene-beta-L-arabinopyranoside and related arabinopyranosides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| This compound | C₉H₁₆O₅ | 204.22 | 6960-39-0 | 3,4-O-isopropylidene protection; L-configuration; antiviral applications |

| Methyl-beta-D-arabinopyranoside | C₆H₁₂O₅ | 164.16 | 5328-63-2 | D-configuration; used in glycobiology and biosynthesis studies |

| Methyl-alpha-L-arabinopyranoside | C₆H₁₂O₅ | 164.16 | 3795-69-5 | Alpha-anomer; studies in carbohydrate chemistry and therapeutic development |

| 4-Nitrophenyl beta-L-arabinopyranoside | C₁₁H₁₃NO₇ | 271.22 | 72732-54-8 | Nitrophenyl glycoside; substrate for enzyme activity assays |

| Methyl 3,4-O-isopropylidene-beta-D-arabinopyranoside | C₉H₁₆O₅ | 204.22 | 4594-60-9 | D-configuration; used in synthetic glycosylation reactions |

Key Observations :

- Stereochemistry : The L- vs. D-configuration (e.g., CAS 6960-39-0 vs. 4594-60-9) significantly impacts biological activity. The L-form is prioritized in antiviral research, while the D-form is more common in general glycosylation studies .

- Protective Groups: The isopropylidene group in the title compound distinguishes it from simpler methyl arabinopyranosides (e.g., Methyl-beta-D-arabinopyranoside), enhancing its utility in complex syntheses .

- Functionalization: Derivatives like 4-nitrophenyl beta-L-arabinopyranoside replace the methyl group with a nitrophenyl moiety, enabling use in enzymatic assays .

Biological Activity

Methyl 3,4-isopropylidene-β-L-arabinopyranoside is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and glycoscience. This article discusses its biological activity, focusing on cytotoxicity against cancer cells, selectivity indices, and mechanisms of action supported by diverse research findings.

Chemical Structure and Synthesis

Methyl 3,4-isopropylidene-β-L-arabinopyranoside is synthesized from L-arabinose through a series of chemical reactions involving protection and deprotection steps to yield the desired isopropylidene acetal. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of methyl 3,4-isopropylidene-β-L-arabinopyranoside against various cancer cell lines. The compound was tested using the MTT assay to determine cell viability after exposure to different concentrations.

Key Findings from Cytotoxicity Studies:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), UACC-62 (melanoma), and several others.

- Selectivity Index : The selectivity index is calculated by dividing the IC50 value obtained in nonmalignant cell lines by that in cancer cell lines. Higher selectivity indices indicate more favorable profiles for anticancer activity.

| Compound | A549 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 14α | 31.3 ± 5.6 | 56.2 ± 2.4 | 1.8 |

| Cisplatin | 13.5 ± 2.7 | 99.2 ± 37.0 | 7.3 |

| Aprepitant | 18.3 ± 3.4 | 28.9 ± 6.8 | 1.6 |

The compound 14α demonstrated significant cytotoxicity against A549 cells with a selectivity index indicating a preference for cancer cells over normal lung cells, suggesting potential as an anticancer agent .

The mechanisms underlying the anticancer activity of methyl 3,4-isopropylidene-β-L-arabinopyranoside involve interactions with specific receptors and pathways:

- NK1 Receptor Antagonism : The compound has been shown to act as an antagonist at neurokinin-1 receptors (NK1R), which are implicated in various cancer types .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by changes in mitochondrial membrane potential and activation of caspases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of methyl 3,4-isopropylidene-β-L-arabinopyranoside in preclinical models:

- Lung Cancer Model : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in A549 xenograft models compared to controls.

- Breast Cancer Sensitivity : MCF7 cells exhibited enhanced sensitivity to the compound when combined with standard chemotherapeutics, suggesting a synergistic effect .

Q & A

Q. How is this compound used in synthesizing biologically active glycoconjugates (e.g., vaccines or probes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.